LIN28 inhibitor LI71 enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

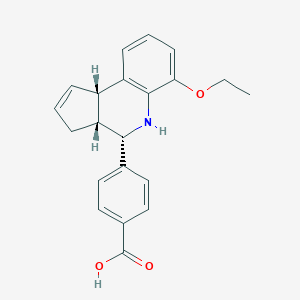

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMABCFVYELBB-FRQCXROJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of the LIN28 Inhibitor, (3aS,4R,9bR)-LI71

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism of action for the specific enantiomer (3aS,4R,9bR)-LI71, a small molecule inhibitor of the RNA-binding protein LIN28. It details the molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Introduction: The LIN28/let-7 Axis as a Therapeutic Target

The LIN28 family of RNA-binding proteins (LIN28A and LIN28B) are critical regulators of cellular differentiation and development.[1][2] In numerous cancers, the aberrant re-expression of LIN28 drives tumorigenesis by inhibiting the biogenesis of the let-7 family of microRNAs (miRNAs).[3][4] The let-7 miRNAs act as tumor suppressors by downregulating key oncogenes such as RAS, MYC, and HMGA2.[3]

LIN28 post-transcriptionally blocks the maturation of primary or precursor let-7 (pri-/pre-let-7) through a well-defined mechanism.[5][6] It utilizes two essential RNA-binding domains: an N-terminal cold-shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD).[3] These domains recognize specific motifs on the pre-let-7 terminal loop, allowing LIN28 to recruit a terminal uridylyltransferase (TUTase), most notably Zcchc11/TUT4.[4][6] This enzyme adds a short oligouridine tail to the 3' end of pre-let-7, which blocks its processing by the Dicer enzyme and targets it for degradation by the exonuclease DIS3L2.[4][5]

The disruption of this LIN28/let-7 interaction has emerged as a promising therapeutic strategy to restore tumor suppressor function in LIN28-driven malignancies.[3] The small molecule LI71 was identified from a high-throughput screen as a potent inhibitor of this pathway.[1]

The Active Enantiomer: (3aS,4R,9bR)-LI71

LI71 is a chiral molecule. Research and commercial availability have identified the specific enantiomer 4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid as the active LIN28 inhibitor.[7][8] Studies comparing this enantiomer to its counterpart revealed that the specific stereochemistry is crucial for optimal activity. The other enantiomer demonstrates a moderate increase in its half-maximal inhibitory concentration (IC50), indicating reduced, but not completely abolished, binding and activity.[9] This underscores the importance of the precise three-dimensional orientation of the carboxyphenyl group for effective interaction with the LIN28 protein.[9]

Core Mechanism of Action: Competitive Inhibition at the Cold-Shock Domain

(3aS,4R,9bR)-LI71 functions as a competitive inhibitor that directly targets the cold-shock domain (CSD) of LIN28.[1][9] The primary mechanism involves LI71 occupying the RNA-binding pocket within the CSD, thereby physically preventing the binding of pre-let-7 miRNA.[1]

The key steps in its mechanism of action are:

-

Direct Binding to CSD: Saturation Transfer Difference (STD) spectroscopy experiments confirmed that LI71 directly interacts with the CSD, but not the ZKD, of LIN28.[9][10]

-

Competitive Inhibition: By binding to the CSD, LI71 competes with pre-let-7 for the same binding site. This disruption prevents the formation of the functional LIN28:pre-let-7 complex.[1] Evidence for this competitive binding is further supported by data showing that LI71 can lower the melting temperature of a pre-formed LIN28/pre-let-7 complex.[3]

-

Inhibition of Oligouridylation: By preventing LIN28 from binding to pre-let-7, LI71 effectively blocks the recruitment of TUTase. This abolishes the LIN28-mediated oligouridylation of pre-let-7.[1][11]

-

Restoration of let-7 Maturation: With the LIN28-mediated blockade lifted, pre-let-7 can be processed normally by the Dicer enzyme into mature, functional let-7 miRNA.

-

Downstream Effects: The restored levels of mature let-7 lead to the downregulation of its oncogenic target genes, thereby suppressing cancer cell proliferation and promoting differentiation.[12]

References

- 1. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Lin28 recruits the TUTase Zcchc11 to inhibit let-7 maturation in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. xcessbio.com [xcessbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LIN28 inhibitor LI71 | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Biological Activity of the LI71 Enantiomer: A Technical Guide

Initial searches for a compound specifically designated as the "LI71 enantiomer" have not yielded publicly available scientific literature or data. It is possible that "LI71" is an internal development code, a less common scientific identifier, or a potential typographical error. Without a more specific chemical name or structure (e.g., IUPAC name, CAS number), a detailed analysis of its biological activity, as requested, cannot be provided.

This guide, therefore, will serve as a template, outlining the essential components of a comprehensive technical whitepaper on the biological activity of a chiral compound. Should the specific identity of the "LI71 enantiomer" be clarified, this framework can be populated with the relevant data and experimental details.

Introduction to Chiral Compounds and Enantioselectivity

Chirality is a fundamental property of many drug molecules, where a compound can exist as two non-superimposable mirror images, known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different biological activities. This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Understanding the distinct pharmacological and pharmacokinetic profiles of individual enantiomers is therefore critical in drug development.

Quantitative Pharmacological Data

A cornerstone of characterizing a compound's biological activity is the quantification of its interaction with biological targets. This data is typically presented in tabular format for clarity and ease of comparison.

Table 1: In Vitro Receptor Binding Affinity

| Enantiomer | Target Receptor | Ki (nM) | IC50 (nM) | Assay Type |

| (R)-LI71 | Radioligand Binding | |||

| (S)-LI71 | Radioligand Binding | |||

| Racemic LI71 | Radioligand Binding |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Functional Activity

| Enantiomer | Target | EC50 (nM) | Emax (%) | Assay Type |

| (R)-LI71 | e.g., cAMP accumulation | |||

| (S)-LI71 | e.g., Calcium flux | |||

| Racemic LI71 |

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Signaling Pathways and Mechanism of Action

Visualizing the molecular interactions and downstream effects of a compound is crucial for understanding its mechanism of action. Graphviz diagrams can effectively represent these complex biological processes.

Caption: A generalized G-protein coupled receptor signaling pathway initiated by ligand binding.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the LI71 enantiomers to their target receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-antagonist) and varying concentrations of the unlabeled LI71 enantiomers.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Accumulation)

Objective: To measure the functional activity (EC50 and Emax) of the LI71 enantiomers.

Protocol:

-

Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.

-

Treatment: Cells are treated with varying concentrations of the LI71 enantiomers in the presence of a phosphodiesterase inhibitor.

-

Lysis: Cells are lysed to release intracellular cyclic AMP (cAMP).

-

Detection: The concentration of cAMP is quantified using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated, and EC50 and Emax values are determined by non-linear regression.

Experimental and Logical Workflows

Diagrams can also elucidate the workflow of experiments or the logical progression of a research program.

Caption: A typical workflow for the preclinical evaluation of enantiomeric compounds.

Technical Guide: Synthesis and Characterization of LIN28 Inhibitor LI71 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of the LIN28 inhibitor LI71 and its enantiomers. LI71 is a small molecule that targets the cold shock domain (CSD) of the RNA-binding protein LIN28, offering a valuable tool for studying the LIN28/let-7 signaling pathway, a critical regulator of development and disease.

Introduction to LIN28 and the Inhibitor LI71

LIN28, existing as two paralogs LIN28A and LIN28B, is an evolutionarily conserved RNA-binding protein that plays a pivotal role in stem cell pluripotency, organismal development, metabolism, and oncogenesis.[1][2] Its primary function is to inhibit the biogenesis of the let-7 family of microRNAs, which are potent tumor suppressors that regulate key oncogenes such as Ras, c-Myc, and components of the insulin-PI3K-mTOR pathway.[1][3]

LIN28 employs a dual-domain mechanism for RNA recognition, utilizing an N-terminal cold-shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD). It binds to the terminal loop of pre-let-7 microRNA precursors and recruits the terminal uridylyltransferase TUT4 (or TUT7), which adds a poly-uridine tail to the pre-miRNA.[4] This oligouridylation marks the pre-let-7 for degradation by the exonuclease DIS3L2, thereby blocking its maturation into functional let-7 miRNA.[4]

Given its role in driving tumorigenesis, LIN28 has emerged as a compelling therapeutic target.[5] High-throughput screening efforts led to the identification of LI71, a small molecule that selectively inhibits the LIN28:let-7 interaction.[3][6] LI71 functions by directly binding to the CSD of LIN28, competing with pre-let-7 for the RNA-binding site.[3][7] This guide details the available information on its synthesis and the experimental protocols used for its characterization.

Synthesis and Enantiomeric Separation

Synthesis of Racemic LI71

The initial discovery of LI71 resulted from a high-throughput screen of commercially available compound libraries.[3] As such, a detailed, peer-reviewed synthesis protocol has not been formally published. However, based on the synthesis of the core scaffold, 5H-cyclopenta[2,1-b:3,4-b']dipyridine, a plausible synthetic route can be proposed for research purposes.[7][8] The workflow would involve the construction of the tricyclic core followed by functional group manipulations to yield the final product.

Caption: Proposed synthetic workflow for racemic LI71.

Chiral Resolution of LI71 Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Studies have shown that one enantiomer of LI71 has a moderately higher IC50 than the other, indicating the importance of stereochemistry for its interaction with LIN28.[3] While a specific resolution method for LI71 has not been published, standard laboratory techniques can be employed to separate the enantiomers from the racemic mixture.

General Protocol for Chiral Resolution by Preparative HPLC:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating a wide range of chiral compounds.[9]

-

Method Development: Develop an analytical-scale separation method first. Screen different mobile phases (e.g., normal phase like hexane/isopropanol or reversed-phase like acetonitrile/water with additives) to achieve baseline separation of the two enantiomers.[9]

-

Scale-Up: Once an optimal analytical method is established, scale it up to a preparative HPLC system with a larger-diameter column packed with the same CSP.

-

Injection and Fraction Collection: Dissolve the racemic LI71 in the mobile phase. Inject the solution onto the preparative column and collect the fractions corresponding to each enantiomeric peak as they elute.

-

Analysis and Evaporation: Analyze the collected fractions using the analytical HPLC method to confirm enantiomeric purity. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated enantiomers.

Characterization Protocols

The following protocols are essential for characterizing the inhibitory activity and binding mode of LI71 and its enantiomers.

Fluorescence Polarization (FP) Assay for LIN28-let-7 Binding

This assay measures the ability of a compound to disrupt the interaction between LIN28 and a fluorescently labeled pre-let-7 RNA.

Protocol:

-

Reagents and Buffer:

-

Procedure:

-

In a 384-well, low-volume, black plate, add the FAM-labeled pre-let-7 probe to a final concentration of 2 nM.

-

Add serial dilutions of the LI71 enantiomer or DMSO vehicle control.

-

Initiate the binding reaction by adding the LIN28 protein to a final concentration determined by prior titration experiments (typically at its Kd or EC50 value for RNA binding).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for the FAM fluorophore.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound RNA probe.

-

In Vitro Oligouridylation Assay

This biochemical assay directly measures the inhibition of LIN28-mediated, TUT4-catalyzed uridylation of pre-let-7.

Protocol:

-

Reagents and Buffer:

-

Recombinant LIN28A, TUT4 (catalytic domain), and DIS3L2 (optional, for degradation).

-

Unlabeled pre-let-7 substrate (e.g., pre-let-7g).

-

α-³²P-UTP (radiolabeled uridine triphosphate).

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1.5 mM MgCl₂, 1 mM DTT.

-

-

Procedure:

-

Set up reactions containing LIN28A, TUT4, and the pre-let-7 substrate in the reaction buffer.

-

Add serial dilutions of the LI71 enantiomer or DMSO vehicle.

-

Initiate the reaction by adding a mix of cold UTP and α-³²P-UTP.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 2X RNA loading dye (containing formamide and EDTA).

-

Denature the samples by heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

-

Visualize the radiolabeled RNA using a phosphorimager. The appearance of higher molecular weight bands indicates oligouridylation.

-

Quantify the band corresponding to the unmodified pre-let-7 substrate. Plot the percentage of inhibition against inhibitor concentration to determine the IC50.[3]

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to confirm direct binding of a ligand to a protein and to map the ligand's binding epitope.[1][7]

Protocol:

-

Sample Preparation:

-

Prepare a sample of the LIN28 CSD protein (typically 10-50 µM) in a deuterated buffer (e.g., 20 mM Bis-Tris-d7, pH 6.0, 100 mM NaCl, 5 mM DTT-d10 in 99.9% D₂O).

-

Prepare a stock solution of the LI71 enantiomer in a deuterated solvent (e.g., DMSO-d6).

-

Add the LI71 enantiomer to the protein solution to a final concentration that is in large excess (e.g., 100-fold) of the protein concentration.

-

-

NMR Acquisition:

-

Acquire two spectra: an "on-resonance" spectrum and an "off-resonance" spectrum.

-

On-resonance: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., 0 to -1 ppm) using a train of selective Gaussian pulses.[1]

-

Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 30-40 ppm) to serve as a reference spectrum.

-

The saturation time is a key parameter and is typically set to 1-3 seconds.

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Only signals from the ligand that binds to the protein will appear in the STD spectrum.[11] The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in closest proximity to the protein surface, defining the binding epitope.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coplanar Atropochiral 5H-Cyclopenta[2,1-b:3,4-b']dipyridine Ligands: Synthesis and Applications in Asymmetric Ring-Opening Reaction. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LIN28 inhibitor LI71 | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Stereospecificity of LI71 Binding to the LIN28 Cold Shock Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-binding protein LIN28 is a critical regulator of microRNA let-7 biogenesis and a key factor in pluripotency and oncogenesis. Its cold shock domain (CSD) is a primary site for interaction with both precursor let-7 microRNA and small molecule inhibitors. This technical guide provides a comprehensive overview of the binding of a notable small molecule inhibitor, LI71, to the LIN28 CSD. While the stereospecificity of this interaction remains an area for further investigation, this document summarizes the current understanding of LI71's mechanism of action, presents available quantitative data on its binding and inhibitory derivatives, and provides detailed protocols for key experimental assays. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, drug discovery, and developmental biology who are investigating the LIN28/let-7 pathway.

Introduction to LIN28 and the Cold Shock Domain

The LIN28 protein family, comprising LIN28A and LIN28B, are highly conserved RNA-binding proteins that play a pivotal role in developmental timing, stem cell maintenance, and the progression of various cancers.[1] A primary mechanism of LIN28 function is the post-transcriptional inhibition of the maturation of the let-7 family of microRNAs, which are potent tumor suppressors.[2] This inhibition is mediated through the coordinated action of two distinct RNA-binding domains: a C-terminal zinc knuckle domain (ZKD) and an N-terminal cold shock domain (CSD).[3]

The CSD is a highly conserved domain that is essential for the initial, high-affinity binding to the terminal loop of precursor let-7 (pre-let-7).[4] This interaction is thought to induce a conformational change in the pre-let-7, facilitating the subsequent binding of the ZKD to a conserved GGAG motif.[5] This bipartite binding ultimately blocks the processing of pre-let-7 by the Dicer enzyme, leading to the suppression of mature let-7 levels.[2] Given its critical role in RNA binding, the CSD represents an attractive target for the development of small molecule inhibitors aimed at restoring let-7 function.

LI71: A Small Molecule Inhibitor Targeting the LIN28 CSD

LI71 is a small molecule that has been identified as a direct inhibitor of the LIN28:let-7 interaction.[6] Through a series of biochemical and biophysical assays, it has been demonstrated that LI71 exerts its inhibitory effect by binding to the CSD of LIN28.[6] This binding is competitive with pre-let-7, suggesting that LI71 occupies, at least in part, the same binding site on the CSD as the microRNA precursor.[6]

Mechanism of Action

The binding of LI71 to the LIN28 CSD disrupts the initial step in the LIN28-mediated suppression of let-7 biogenesis. By preventing the CSD from engaging with the pre-let-7 terminal loop, LI71 effectively abrogates the entire inhibitory cascade. This leads to the restoration of Dicer processing and a subsequent increase in the levels of mature, functional let-7 microRNA.[6]

dot

Caption: LIN28 Signaling and Inhibition by LI71.

Stereospecificity of LI71 Binding: An Unexplored Frontier

A critical aspect of drug design and molecular recognition is stereospecificity—the differential interaction of stereoisomers with a biological target. At present, there is a notable lack of publicly available data specifically addressing the stereospecificity of LI71 binding to the LIN28 CSD. The chemical structure of LI71, 2-(2-ethoxy-7-methyl-1,8-naphthyridin-4-ylamino)benzoic acid, does not inherently possess a chiral center. However, the synthesis of derivatives or analogs could introduce chirality.

Quantitative Data on LI71 and its Derivatives

The inhibitory activity of LI71 and its derivatives has been quantified using various in vitro assays. The following tables summarize the available IC50 values.

Table 1: Inhibitory Activity of LI71

| Assay Type | Target | IC50 (µM) | Reference |

| Fluorescence Polarization | LIN28ΔF73A:preE-let-7 | ~7 | [6] |

| Oligouridylation Assay | LIN28-mediated oligouridylation | ~27 | [6] |

Table 2: Inhibitory Activity of LI71 Derivatives (LI71D1-4)

| Derivative | Modification | IC50 (µM) in Fluorescence Polarization Assay | Reference |

| LI71D1 | Carboxyl group modification | > 100 (complete loss of activity) | [6] |

| LI71D2 | Carboxyl group modification | > 100 (complete loss of activity) | [6] |

| LI71D3 | Ethoxy tail group modification | 25-50 (decreased activity) | [6] |

| LI71D4 | Ethoxy tail group modification | 50-100 (decreased activity) | [6] |

Note: The specific chemical structures of LI71D1-4 are not publicly available.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of LI71 to the LIN28 CSD.

Fluorescence Polarization (FP) Assay

This assay measures the binding of LI71 to the LIN28 CSD by monitoring changes in the polarization of fluorescently labeled pre-let-7 RNA.

dot

Caption: Fluorescence Polarization Assay Workflow.

Materials:

-

Purified recombinant LIN28 CSD protein (or a suitable LIN28 construct containing the CSD, e.g., LIN28ΔF73A).

-

5'-fluorescein (FAM)-labeled preE-let-7 RNA oligonucleotide.

-

LI71 and its derivatives.

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.1% (v/v) NP-40, 5 mM DTT.

-

384-well, low-volume, black, non-binding surface microplates.

-

A microplate reader equipped with fluorescence polarization optics.

Procedure:

-

Prepare Reagents:

-

Dilute the FAM-labeled preE-let-7 RNA to a final concentration of 2 nM in the assay buffer.

-

Prepare a serial dilution of LI71 or its derivatives in DMSO, and then dilute into the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the LIN28 CSD protein to a concentration that gives a significant polarization signal upon binding to the FAM-labeled RNA (this should be determined empirically, but is typically in the low nanomolar range).

-

-

Assay Setup:

-

To each well of the microplate, add 10 µL of the FAM-labeled preE-let-7 RNA solution.

-

Add 5 µL of the serially diluted LI71 solution or DMSO control.

-

Initiate the binding reaction by adding 5 µL of the LIN28 CSD protein solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Excitation is typically at 485 nm and emission is measured at 535 nm for FAM.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to identify the binding epitope of a small molecule ligand to its protein target.

Materials:

-

Purified recombinant LIN28 CSD protein.

-

LI71.

-

Deuterated NMR buffer (e.g., 20 mM Tris-d11 (pH 7.0), 100 mM NaCl, 5 mM MgCl2 in 99.9% D2O).

-

NMR spectrometer equipped for protein NMR.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the LIN28 CSD protein in the deuterated NMR buffer to a final concentration of 10-50 µM.

-

Prepare a stock solution of LI71 in a suitable deuterated solvent (e.g., DMSO-d6) and add it to the protein solution to a final concentration of 1-2 mM (a 100-fold molar excess).

-

-

NMR Data Acquisition:

-

Acquire a 1D 1H reference spectrum of the sample.

-

Set up the STD experiment. This involves selective saturation of the protein resonances (on-resonance, typically between -1 and 0 ppm) and a control saturation far from any protein or ligand signals (off-resonance, typically around 30-40 ppm).

-

The saturation is achieved using a train of Gaussian pulses for a defined saturation time (e.g., 2 seconds).

-

The difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

-

Data Analysis:

-

The signals that appear in the difference spectrum correspond to the protons of LI71 that are in close proximity to the LIN28 CSD in the bound state.

-

The relative intensities of the STD signals provide information about which parts of the LI71 molecule are most intimately involved in the binding interaction.

-

LIN28-Mediated Oligouridylation Assay

This assay assesses the ability of LI71 to inhibit the LIN28-dependent addition of uridine residues to pre-let-7 by the terminal uridylyltransferase TUT4.

Materials:

-

Purified recombinant LIN28 protein.

-

Purified recombinant TUT4 enzyme.

-

5'-radiolabeled pre-let-7 RNA.

-

LI71.

-

UTP (unlabeled and α-32P-UTP).

-

Reaction buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 10% glycerol, 1 mM DTT.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) reagents.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the LIN28 protein, 5'-radiolabeled pre-let-7 RNA, and LI71 (or DMSO control) in the reaction buffer.

-

Pre-incubate at 30°C for 15 minutes.

-

-

Initiation of Uridylation:

-

Add TUT4 and a mixture of unlabeled and α-32P-UTP to the reaction mixture.

-

Incubate at 30°C for 30 minutes.

-

-

Quenching and Analysis:

-

Stop the reaction by adding an equal volume of 2X formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the RNA products on a denaturing polyacrylamide gel.

-

-

Visualization and Quantification:

-

Visualize the radiolabeled RNA using a phosphorimager.

-

The appearance of higher molecular weight bands corresponding to oligouridylated pre-let-7 indicates TUT4 activity. The inhibition of this activity by LI71 can be quantified by measuring the intensity of the unmodified pre-let-7 band.

-

Conclusion and Future Directions

LI71 represents a valuable tool compound for probing the function of the LIN28 CSD and for validating this domain as a druggable target. The available data clearly indicate that LI71 binds to the CSD and competitively inhibits the interaction with pre-let-7, thereby restoring the processing of this important tumor-suppressive microRNA. However, a significant gap in our understanding remains concerning the stereospecificity of this interaction. Future studies should focus on the synthesis and evaluation of stereoisomers of LI71 and its analogs to fully elucidate the structural requirements for potent and selective inhibition of the LIN28 CSD. Such studies will be instrumental in guiding the rational design of next-generation LIN28 inhibitors with improved therapeutic potential. Furthermore, the determination of a co-crystal structure of the LIN28 CSD in complex with LI71 or a potent analog would provide invaluable atomic-level insights into the binding mode and pave the way for structure-based drug design efforts.

References

- 1. (2S)-3-[3-[[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl]amino]-4-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propoxy]phenyl]-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | C36H45F3N4O10S | CID 44549110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. [2-ethoxy-7,8-dihydro[1,6]naphthyridin-6(5H)-yl](4-methoxyphenyl)methanone | C18H20N2O3 | CID 91917828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LIN28 selectively modulates a subclass of let-7 microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of mRNAs bound and regulated by human LIN28 proteins and molecular requirements for RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Stereochemistry of LIN28 Inhibition: A Technical Guide to the Enantiomeric Form of LI71

For Immediate Release

BOSTON, MA – The discovery of small molecule inhibitors targeting the LIN28/let-7 pathway has opened new avenues for therapeutic intervention in a range of diseases, including cancer. LI71 has been identified as a potent inhibitor of LIN28, a protein that regulates microRNA (miRNA) biogenesis. This technical guide provides an in-depth analysis of the enantiomeric forms of the LI71 LIN28 inhibitor, offering researchers, scientists, and drug development professionals a comprehensive resource on its discovery, characterization, and mechanism of action.

Introduction to LIN28 and the Role of LI71

LIN28 is an RNA-binding protein that plays a crucial role in stem cell pluripotency and development by inhibiting the maturation of the let-7 family of miRNAs. Dysregulation of the LIN28/let-7 axis is implicated in various cancers, making LIN28 an attractive target for therapeutic development. The small molecule LI71 has been shown to disrupt the interaction between LIN28 and let-7 precursor miRNA, thereby restoring let-7 processing. LI71 achieves this by binding to the cold shock domain (CSD) of LIN28[1]. An enantiomeric form of LI71 has been identified and is reported to be the less active of the two isomers[2].

Quantitative Analysis of LI71 Activity

The inhibitory activity of the racemic mixture of LI71 has been quantified through various biochemical assays. The following tables summarize the key quantitative data available for the racemic LI71. While it is known that one enantiomer is less active, specific IC50 or binding affinity values for the individual (R)- and (S)-enantiomers of LI71 are not publicly available at this time.

Table 1: Inhibitory Activity of Racemic LI71

| Assay | Target Interaction | IC50 Value (µM) | Reference |

| Fluorescence Polarization | LIN28:let-7 binding | 7 | [2][3] |

| In vitro Oligouridylation | LIN28-mediated oligouridylation of let-7 precursor | 27 | [2][3] |

Signaling Pathway and Mechanism of Action

LI71 acts by competitively binding to the cold shock domain (CSD) of LIN28, thereby preventing the binding of pre-let-7 miRNA. This inhibition restores the normal processing of let-7 by the Dicer enzyme, leading to the production of mature let-7 miRNA, which can then act as a tumor suppressor by regulating the expression of oncogenes.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the individual enantiomers of LI71.

Enantioselective Synthesis or Chiral Separation

To study the individual enantiomers, they must first be obtained in pure form. This can be achieved through two primary methods:

-

Enantioselective Synthesis: This involves designing a synthetic route that preferentially produces one enantiomer over the other. This often requires the use of chiral catalysts or auxiliaries.

-

Chiral High-Performance Liquid Chromatography (HPLC): A racemic mixture of LI71 can be separated into its constituent enantiomers using a chiral stationary phase (CSP) in an HPLC system. The choice of CSP and mobile phase is critical for achieving baseline separation[4][5][6][7].

Fluorescence Polarization (FP) Assay for LIN28:let-7 Binding

This assay is used to measure the binding affinity of the LI71 enantiomers to LIN28 and their ability to inhibit the LIN28:let-7 interaction.

Protocol:

-

Reagents:

-

Purified recombinant LIN28 protein (specifically the CSD).

-

Fluorescently labeled pre-let-7 RNA probe (e.g., 5'-FAM-let-7).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT).

-

(R)-LI71 and (S)-LI71 dissolved in DMSO.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled pre-let-7 probe and LIN28 protein are incubated together in the assay buffer in a 384-well plate to establish a baseline polarization value.

-

Serial dilutions of each LI71 enantiomer are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 values are calculated by plotting the decrease in polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Oligouridylation Assay

This assay assesses the ability of the LI71 enantiomers to inhibit the LIN28-mediated oligouridylation of pre-let-7 by the terminal uridylyl transferase TUT4.

Protocol:

-

Reagents:

-

Purified recombinant LIN28, TUT4, and pre-let-7 RNA.

-

UTP (unlabeled and α-³²P-labeled).

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 2 mM DTT).

-

(R)-LI71 and (S)-LI71 dissolved in DMSO.

-

-

Procedure:

-

LIN28, pre-let-7, and the LI71 enantiomer are pre-incubated in the reaction buffer.

-

The reaction is initiated by the addition of TUT4 and a mixture of labeled and unlabeled UTP.

-

The reaction is allowed to proceed at 37°C and then stopped by the addition of a stop solution (e.g., formamide with EDTA).

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the bands corresponding to the oligouridylated pre-let-7 are quantified.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Dual-Luciferase Reporter Assay in Cells

This cell-based assay measures the ability of LI71 enantiomers to restore let-7 activity in cells expressing LIN28.

Protocol:

-

Cell Culture and Transfection:

-

Cells that endogenously express LIN28 (e.g., K562 leukemia cells) or cells engineered to overexpress LIN28 are used.

-

Cells are co-transfected with a firefly luciferase reporter plasmid containing let-7 binding sites in its 3' UTR and a Renilla luciferase plasmid as a transfection control.

-

-

Treatment and Lysis:

-

Transfected cells are treated with varying concentrations of each LI71 enantiomer for a specified period (e.g., 48 hours).

-

Cells are then lysed using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

The firefly and Renilla luciferase activities are measured sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit[8][9][10][11].

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

An increase in the relative luciferase activity indicates a restoration of let-7 function due to LIN28 inhibition.

-

Experimental and Logical Workflows

The discovery and characterization of the LI71 enantiomers would follow a logical progression of experiments to determine their synthesis, purity, and biological activity.

Conclusion

The LIN28 inhibitor LI71 represents a promising chemical scaffold for the development of therapeutics targeting the LIN28/let-7 axis. The existence of a less active enantiomer highlights the importance of stereochemistry in drug design and underscores the need for detailed characterization of individual stereoisomers. This technical guide provides a framework for the synthesis, purification, and comprehensive biological evaluation of the (R)- and (S)-enantiomers of LI71. Future studies focusing on elucidating the specific activities of each enantiomer will be critical for advancing the therapeutic potential of this class of inhibitors.

References

- 1. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. assaygenie.com [assaygenie.com]

- 9. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Unraveling the Stereochemistry of LIN28 Inhibitor LI71: A Technical Guide to its Enantiomeric Differences

For Immediate Release

BOSTON, MA – A comprehensive technical guide detailing the structural and functional differences between the LIN28 inhibitor LI71 and its enantiomer has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the stereochemical nuances that dictate the biological activity of this potent small molecule, which has emerged as a critical tool in the study of cancer and stem cell biology.

LI71, a small molecule identified through high-throughput screening, has been established as an inhibitor of the interaction between the RNA-binding protein LIN28 and the let-7 microRNA precursor. This interaction is a key regulatory point in various cellular processes, and its disruption by LI71 has significant therapeutic potential. The biological efficacy of LI71 is intrinsically linked to its specific three-dimensional structure, with its enantiomer demonstrating significantly reduced activity. This guide elucidates the core structural distinctions and provides the experimental context for this stereospecificity.

Core Structural and Physicochemical Properties

LI71 is a chiral molecule with the systematic IUPAC name 4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid. Its unique spatial arrangement, defined by the (3aS,4R,9bR) stereochemistry, is crucial for its biological function. The enantiomer, while possessing the same chemical formula and connectivity, is a non-superimposable mirror image and is consequently less effective at inhibiting the LIN28:let-7 interaction.

| Property | LI71 | LI71 Enantiomer |

| IUPAC Name | 4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | 4-((3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid |

| CAS Number | 1357248-83-9 | 956189-58-5 |

| Molecular Formula | C₂₁H₂₁NO₃ | C₂₁H₂₁NO₃ |

| Molecular Weight | 335.40 g/mol | 335.40 g/mol |

| Stereochemistry | (3aS,4R,9bR) | (3aR,4S,9bS) |

Mechanism of Action and Stereospecificity

LI71 functions by binding to the cold shock domain (CSD) of LIN28, thereby disrupting its ability to bind to the let-7 precursor miRNA. This inhibition of the LIN28:let-7 interaction allows for the maturation of the tumor-suppressing let-7 miRNA family. The precise three-dimensional arrangement of the ethoxy, cyclopentaquinoline, and benzoic acid moieties in the (3aS,4R,9bR) enantiomer allows for optimal interaction with the binding pocket of the LIN28 CSD. In contrast, the enantiomer with the (3aR,4S,9bS) configuration does not fit as effectively into the binding site, leading to its diminished inhibitory activity.

Biological Activity

The stereochemistry of LI71 is directly correlated with its biological potency. The (3aS,4R,9bR) enantiomer (LI71) is a potent inhibitor of the LIN28:let-7 interaction, while its enantiomer is significantly less active.

| Compound | Target | IC₅₀ | Reference |

| LI71 | LIN28:let-7 binding | 7 µM | [1] |

| LI71 | LIN28-mediated oligouridylation | 27 µM | [1] |

| LI71 Enantiomer | LIN28:let-7 binding | Less active (specific IC₅₀ not published) | [2] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for LIN28:let-7 Interaction

This assay is designed to identify and characterize small molecule inhibitors of the LIN28:let-7 interaction.

Materials:

-

Purified LIN28 protein (specifically the cold shock domain or a construct containing it)

-

Fluorescently labeled let-7 precursor RNA (e.g., 5'-FAM-let-7)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Tween-20)

-

Test compounds (LI71 and its enantiomer) dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the fluorescently labeled let-7 precursor RNA in the assay buffer at a final concentration of 10 nM.

-

Prepare serial dilutions of the test compounds (LI71 and its enantiomer) in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add the test compound solutions to the wells of the microplate.

-

Add the purified LIN28 protein to the wells to a final concentration that yields a significant polarization signal (typically in the low micromolar range, to be determined empirically).

-

Add the fluorescently labeled let-7 precursor RNA to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The inhibitory activity of the compounds is determined by the decrease in fluorescence polarization. IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal model.

LIN28-Mediated Oligouridylation Assay

This assay assesses the ability of inhibitors to block the LIN28-mediated, TUT4-catalyzed oligouridylation of let-7 precursors.

Materials:

-

Purified LIN28 protein

-

Purified terminal uridylyltransferase 4 (TUT4)

-

Let-7 precursor RNA

-

α-³²P-UTP (radiolabeled UTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

-

Test compounds (LI71 and its enantiomer) dissolved in DMSO

-

Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

-

Phosphorimager

Procedure:

-

Set up reaction mixtures containing assay buffer, let-7 precursor RNA, and the test compound at various concentrations.

-

Add purified LIN28 and TUT4 proteins to the reaction mixtures.

-

Initiate the reaction by adding α-³²P-UTP.

-

Incubate the reactions at 37°C for a defined time (e.g., 30 minutes).

-

Quench the reactions by adding a stop solution containing EDTA and formamide.

-

Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA products using a phosphorimager.

-

Data Analysis: The inhibition of oligouridylation is quantified by the reduction in the intensity of the bands corresponding to the uridylated let-7 precursor.

Visualizations

Logical Relationship of Stereochemistry to Biological Activity

References

Preliminary Studies on the LI71 Enantiomer's Effect on let-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research concerning the enantiomer of LI71 and its effects on the let-7 microRNA family. The information is synthesized from available studies for an audience with a strong background in molecular biology, pharmacology, and drug development. This document covers the mechanism of action, quantitative data, experimental methodologies, and relevant biological pathways.

Introduction: The LIN28/let-7 Axis as a Therapeutic Target

The lethal-7 (let-7) family of microRNAs are critical regulators of cellular processes, including differentiation, proliferation, and tumor suppression.[1] They exert their function by binding to the 3' untranslated regions (3' UTRs) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2] Key oncogenes such as RAS, MYC, and HMGA2 are well-established targets of let-7, highlighting its role as a tumor suppressor.[1][3]

The RNA-binding protein LIN28 acts as a primary negative regulator of let-7 biogenesis.[4][5] LIN28 binds to the precursor of let-7 (pre-let-7), preventing its processing by the Dicer enzyme into mature, functional let-7.[4][6] This inhibition is mediated by two key domains of LIN28: the cold-shock domain (CSD) and the zinc-knuckle domain (ZKD).[3][5] Dysregulation of the LIN28/let-7 axis, particularly the overexpression of LIN28, is implicated in various cancers and is associated with poor prognosis.[7] Consequently, small molecule inhibitors that disrupt the LIN28/pre-let-7 interaction are of significant therapeutic interest as they can restore the tumor-suppressive functions of let-7.[6][8]

LI71 is a small molecule inhibitor identified to disrupt the LIN28/let-7 interaction by binding to the cold-shock domain of LIN28.[5][9] This guide focuses on the preliminary findings related to an enantiomer of LI71, providing insights into its potential as a modulator of the LIN28/let-7 pathway.

The LI71 Enantiomer: Mechanism of Action

Preliminary studies have investigated an enantiomer of LI71, referred to as L171enan, to understand the stereochemical requirements for LIN28 inhibition. The available data indicates that the orientation of the carboxyphenyl group is a significant factor for the interaction with LIN28.[7] Like its parent compound, the enantiomer is presumed to act by competing for the RNA-binding site within the cold-shock domain of LIN28.[5][7] By occupying this site, the LI71 enantiomer prevents LIN28 from binding to pre-let-7, thereby allowing the subsequent processing of pre-let-7 into mature let-7 by Dicer.

Quantitative Data

The primary quantitative data available for the LI71 enantiomer pertains to its inhibitory concentration (IC50) as determined by a fluorescence polarization assay. While the precise numerical data from the preliminary studies on the enantiomer is not publicly detailed, the research indicates a "moderate increase of IC50" compared to LI71.[7] This suggests a slightly lower potency for the enantiomer in disrupting the LIN28/pre-let-7 interaction. Further characterization using Saturation Transfer Difference (STD) spectroscopy has confirmed that the enantiomer does interact with LIN28.[7]

For comparative purposes, the IC50 of the parent compound, LI71, is approximately 7 µM in a fluorescence polarization assay and around 27 µM in an oligouridylation assay.

| Compound | Assay Type | Target | Reported IC50 |

| LI71 | Fluorescence Polarization | LIN28/preE-let-7a, d, f, g | ~7 µM |

| LI71 | Oligouridylation Assay | LIN28-mediated oligouridylation | ~27 µM |

| LI71 Enantiomer (L171enan) | Fluorescence Polarization | LIN28/preE-let-7 | Moderately increased vs. LI71 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the LI71 enantiomer's effect on the LIN28/let-7 interaction, based on established protocols for LIN28 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is designed to measure the ability of a compound to inhibit the binding of LIN28 to a fluorescently labeled pre-let-7 RNA.

-

Materials:

-

Recombinant human LIN28 protein (e.g., LIN28Δ, residues 16-187).

-

FAM-labeled preE-let-7f-1 probe.

-

Assay Buffer (e.g., Buffer M).

-

LI71 enantiomer (L171enan) dissolved in DMSO.

-

384-well, low-volume, black round-bottom polystyrene non-binding surface microplates.

-

Plate reader capable of fluorescence polarization measurements (e.g., PHERAstar Plus).

-

-

Procedure:

-

A solution containing recombinant LIN28 protein and the FAM-labeled preE-let-7 probe is prepared in the assay buffer. The concentration of LIN28 is typically set at its dissociation constant (Kd) for the probe to ensure maximum signal.

-

The LI71 enantiomer is serially diluted to create a range of concentrations.

-

The LIN28/probe mixture is added to the wells of the 384-well plate.

-

The various concentrations of the LI71 enantiomer are then added to the wells. A DMSO control is also included.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.

-

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.

-

Saturation Transfer Difference (STD) Spectroscopy

STD-NMR spectroscopy is utilized to confirm the direct binding of the LI71 enantiomer to the LIN28 protein and to identify the parts of the molecule involved in the interaction.

-

Materials:

-

Recombinant human LIN28 protein (specifically the cold-shock domain, CSD, residues 16-136).

-

LI71 enantiomer (L171enan).

-

NMR buffer (e.g., deuterated phosphate buffer).

-

NMR spectrometer.

-

-

Procedure:

-

A sample containing the LIN28 CSD and the LI71 enantiomer is prepared in the NMR buffer.

-

Two NMR spectra are acquired. In the first (on-resonance), a selective radiofrequency pulse is applied to a spectral region where only the protein has signals. This saturation spreads throughout the protein via spin diffusion.

-

If the ligand (LI71 enantiomer) is bound to the protein, the saturation is transferred to the ligand. Upon dissociation, the saturated ligand returns to the bulk solution, leading to a decrease in its signal intensity.

-

In the second spectrum (off-resonance), the radiofrequency pulse is applied to a region where neither the protein nor the ligand has signals. This serves as a reference spectrum.

-

The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

-

Only the signals from the ligand that was in close contact with the protein will appear in the STD spectrum, confirming a direct interaction.

-

Visualization of Pathways and Workflows

LIN28/let-7 Signaling Pathway

The following diagram illustrates the core LIN28/let-7 signaling pathway and the point of intervention for the LI71 enantiomer.

Experimental Workflow for Inhibitor Screening

This diagram outlines the general workflow for identifying and characterizing inhibitors of the LIN28/pre-let-7 interaction.

Conclusion and Future Directions

The preliminary data on the LI71 enantiomer suggests that stereochemistry plays a role in the inhibition of the LIN28/pre-let-7 interaction. While its potency may be slightly reduced compared to LI71, its confirmed interaction with the LIN28 cold-shock domain validates the general mechanism of action. These findings are crucial for the rational design of more potent and selective LIN28 inhibitors.

Future research should focus on:

-

Quantitative SAR studies: A systematic investigation of various stereoisomers and derivatives of LI71 is necessary to build a comprehensive structure-activity relationship model.

-

Crystallography: Obtaining a co-crystal structure of the LI71 enantiomer bound to the LIN28 CSD would provide definitive insights into the binding mode and the reasons for the observed difference in potency.

-

Cell-based and in vivo studies: Evaluating the LI71 enantiomer in cellular models of LIN28-driven cancers and subsequently in animal models is essential to determine its therapeutic potential.

This technical guide summarizes the current understanding of the LI71 enantiomer's effect on the let-7 pathway. As research in this area progresses, a more detailed picture of its therapeutic utility will emerge, potentially leading to new strategies for cancers characterized by LIN28 overexpression.

References

- 1. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7-Lin28 RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA-binding protein complex LIN28/MSI2 enhances cancer stem cell-like properties by modulating Hippo-YAP1 signaling and independently of Let-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIN28 Family in Testis: Control of Cell Renewal, Maturation, Fertility and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Small-Molecule Inhibitor of Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the LI71 Enantiomer in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role and mechanism of action of the LIN28 inhibitor, LI71, and its enantiomer in the context of cancer cell biology. While the primary focus of available research is on the active LI71 compound, this document provides a comprehensive overview of its function, the relevant signaling pathways, and the experimental methodologies used to assess its activity. This information serves as a critical reference for researchers investigating LIN28 as a therapeutic target in oncology.

Introduction to LIN28 and the let-7 Pathway

The LIN28 protein is an RNA-binding protein that plays a crucial role in developmental processes and has been identified as a key oncogene in a variety of human cancers. LIN28 exerts its oncogenic effects primarily through the negative regulation of the let-7 family of microRNAs. By binding to the terminal loop of let-7 precursor miRNAs, LIN28 blocks their processing into mature, functional miRNAs. This leads to the upregulation of let-7 target genes, many of which are potent oncogenes such as MYC, RAS, and HMGA2. The dysregulation of the LIN28/let-7 axis is a significant driver of tumorigenesis, promoting cancer cell proliferation, survival, and metastasis.

The LIN28/let-7 Signaling Pathway

The interaction between LIN28 and the let-7 precursor is a critical control point in cancer cell signaling. The active compound LI71 has been shown to disrupt this interaction, leading to the restoration of mature let-7 levels and the subsequent downregulation of oncogenic targets. The enantiomer of LI71 is reported to be the less active form of the molecule.[1]

Caption: The LIN28/let-7 signaling pathway and the inhibitory action of LI71.

Activity of LIN28 Inhibitors

| Assay | Parameter | Value | Cell Lines | Reference |

| LIN28:let-7 Binding Inhibition | IC50 | 7 µM | In vitro | [1] |

| let-7 Oligouridylation Inhibition | IC50 | 27 µM | In vitro | [1] |

| Cell Viability | Effective Concentration | 50-100 µM | HeLa, K562 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of LIN28 inhibitors like LI71 and its enantiomer.

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer (HeLa) and chronic myelogenous leukemia (K562) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: LI71 and its enantiomer are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For experiments, the compounds are diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Luciferase Reporter Assay for let-7 Activity

This assay measures the activity of mature let-7 miRNA in cells.

-

Plasmids: A luciferase reporter plasmid containing a let-7 binding site downstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization are used.

-

Transfection: Cells are seeded in 24-well plates and co-transfected with the let-7 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are treated with the test compounds (LI71 or its enantiomer) for a further 24-48 hours.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. The firefly luciferase signal is normalized to the Renilla luciferase signal. An increase in the normalized luciferase activity indicates an inhibition of let-7 function.

Quantitative Real-Time PCR (qRT-PCR) for Mature let-7 Levels

This method quantifies the levels of mature let-7 miRNA.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: Mature let-7 miRNA is specifically reverse transcribed using a TaqMan MicroRNA Reverse Transcription Kit with a stem-loop primer for the specific let-7 family member.

-

qPCR: The resulting cDNA is used as a template for real-time PCR using a TaqMan MicroRNA Assay with specific primers and probes for the mature let-7 miRNA. A small nuclear RNA (e.g., U6) is used as an endogenous control for normalization.

-

Data Analysis: The relative expression of mature let-7 is calculated using the 2-ΔΔCt method.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on cell proliferation and viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the role of a compound like the LI71 enantiomer in cancer cell lines.

Caption: A logical workflow for the investigation of LIN28 inhibitors.

References

Initial Investigation into LI71 Enantiomers: A Review of Publicly Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, or half-life) for the enantiomers of the LIN28 inhibitor, LI71. The information presented herein is based on published in vitro studies and general knowledge of stereoselective pharmacokinetics.

Introduction

LI71 is a small molecule inhibitor of the RNA-binding protein LIN28.[1] LIN28 is a key regulator of let-7 microRNA biogenesis and is implicated in pluripotency and tumorigenesis.[1] By inhibiting the interaction between LIN28 and let-7 precursors, LI71 can restore the levels of mature let-7, which acts as a tumor suppressor.[1] The existence of an enantiomeric form of LI71, described as the "less active enantiomer," suggests that the biological activity of LI71 is stereoselective. However, a detailed characterization of the pharmacokinetics of the individual enantiomers is not yet publicly available. This guide summarizes the known information about LI71 and provides a general framework for considering the potential stereoselective pharmacokinetics of its enantiomers.

Quantitative Data

No in vivo pharmacokinetic data for LI71 enantiomers has been found in the public domain. The available quantitative data is limited to in vitro IC50 values.

Table 1: In Vitro Inhibitory Activity of LI71

| Assay | Target | IC50 (µM) | Reference |

| LIN28:let-7 Binding Inhibition | LIN28 | 7 | [1] |

| LIN28-mediated let-7 Oligouridylation | LIN28 | 27 | [1] |

| Plasmodium falciparum 3D7 Strain | - | 0.00135 | MedChemExpress Data |

| Plasmodium falciparum RKL-9 Strain | - | 0.0063 | MedChemExpress Data |

Experimental Protocols

Detailed in vivo pharmacokinetic experimental protocols for LI71 enantiomers are not available. The following are summaries of the published in vitro experimental methodologies used to characterize LI71.

Fluorescence Polarization (FP) Assay for LIN28:let-7 Binding

This assay was utilized to identify small molecule inhibitors of the LIN28:let-7 interaction. The protocol likely involved the following steps:

-

Reagents: Fluorescently labeled let-7 precursor RNA, purified LIN28 protein, and the test compound (LI71).

-

Procedure:

-

The fluorescently labeled let-7 precursor is incubated with the LIN28 protein, leading to a high fluorescence polarization value due to the formation of a large molecular complex.

-

LI71 is added at varying concentrations.

-

If LI71 binds to LIN28 and displaces the labeled let-7, the polarization value will decrease.

-

-

Data Analysis: The IC50 value is calculated by plotting the change in fluorescence polarization against the concentration of LI71.

In Vitro Oligouridylation Assay

This assay assesses the ability of LI71 to inhibit the LIN28-mediated oligouridylation of let-7 precursors by the terminal uridylyltransferase TUT4. A likely protocol would include:

-

Reagents: let-7 precursor RNA, purified LIN28 protein, purified TUT4 enzyme, UTP (uridine triphosphate), and the test compound (LI71).

-

Procedure:

-

The components are incubated together.

-

The reaction is stopped, and the RNA is analyzed, for example, by gel electrophoresis.

-

-

Data Analysis: The extent of oligouridylation (addition of a poly-U tail to the let-7 precursor) is quantified, and the IC50 of LI71 is determined.

Signaling Pathway and Experimental Workflow

LIN28/let-7 Signaling Pathway

The following diagram illustrates the mechanism of action of LI71 in the context of the LIN28/let-7 pathway. LI71 binds to the cold shock domain of LIN28, preventing it from binding to the let-7 precursor miRNA.[1] This allows the let-7 precursor to be processed by the Dicer enzyme into mature let-7 miRNA, which can then go on to inhibit the translation of its target oncogenes.

References

Methodological & Application

Application Note: A General Protocol for the Chiral Separation of LI71 Enantiomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a representative protocol for the chiral separation of the enantiomers of LI71, a known inhibitor of the LIN28/let-7 pathway. While a specific, published method for the chiral resolution of LI71 was not identified in the available literature, this application note outlines a general high-performance liquid chromatography (HPLC) based approach. The described methodology is founded on established principles of chiral chromatography and serves as a detailed starting point for method development and validation. This document includes a hypothetical data summary, a generalized experimental workflow, and a diagram of the targeted LIN28 signaling pathway.

Introduction

LI71 is a small molecule inhibitor of the LIN28 protein, which plays a crucial role in the regulation of let-7 microRNA biogenesis.[1][2] This pathway is implicated in various cellular processes, including development and oncogenesis. As with many chiral molecules, the individual enantiomers of LI71 may exhibit different pharmacological and toxicological profiles. The less active enantiomer of LI71 has been noted in the literature, highlighting the importance of isolating and characterizing each stereoisomer.[3] The separation of enantiomers is critical in drug development to ensure the safety and efficacy of a therapeutic agent.[4][5][6][7] Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[][9] This document presents a general protocol that can be adapted for the chiral separation of LI71 enantiomers.

LIN28 Signaling Pathway

The LIN28 protein negatively regulates the maturation of the let-7 family of microRNAs. LI71 inhibits the interaction between LIN28 and the let-7 precursor, leading to an increase in mature let-7 levels.[1] Mature let-7 can then act as a tumor suppressor by targeting various oncogenes.

Caption: The LIN28/let-7 signaling pathway and the inhibitory action of LI71.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a general framework for developing a chiral separation method for LI71. Optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters will be necessary.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Chiral Columns: A selection of chiral stationary phases (CSPs) is recommended for screening. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.

-

Solvents: HPLC-grade acetonitrile, methanol, ethanol, isopropanol, and n-hexane.

-

Additives: Formic acid, trifluoroacetic acid, diethylamine, or other suitable mobile phase modifiers.

-

LI71 Racemate: A solution of racemic LI71 of known concentration.

General Experimental Workflow

Caption: A general workflow for chiral HPLC method development.

Sample Preparation

-

Prepare a stock solution of racemic LI71 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (Starting Point)

-

Column: Chiralpak® IA, IB, IC, ID, IE, IF, IG, or IH (or equivalent amylose or cellulose-based columns).

-

Mobile Phase: A typical starting point would be a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., n-hexane), with or without a small percentage of an acidic or basic modifier. A screening could start with:

-

Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

-

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Based on the UV-Vis spectrum of LI71. If unknown, scan from 200-400 nm.

-

Injection Volume: 5 - 20 µL

Method Optimization

-

CSP Screening: Inject the LI71 racemate onto a series of different chiral columns using the initial mobile phase conditions. Identify the CSP that provides the best initial separation or indication of resolution.

-

Mobile Phase Optimization: Once a promising CSP is identified, systematically vary the composition of the mobile phase. Adjust the ratio of the polar and non-polar components. The addition of small amounts of acidic or basic modifiers can significantly impact peak shape and resolution.

-

Flow Rate and Temperature Optimization: Adjust the flow rate to optimize the balance between resolution and analysis time. Varying the column temperature can also affect enantioselectivity.

Data Presentation

The following table represents a hypothetical result for the successful chiral separation of LI71 enantiomers. Actual results will vary based on the specific experimental conditions.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 8.52 | 10.23 |

| Peak Area | 54321 | 54123 |

| Resolution (Rs) | \multicolumn{2}{ | c |

| Enantiomeric Excess (%) | \multicolumn{2}{ | c |

Note: This table contains placeholder data for illustrative purposes.

Conclusion

This application note provides a comprehensive, albeit general, protocol for the development of a chiral separation method for the enantiomers of LI71. The successful separation and quantification of these enantiomers are essential for the continued research and potential therapeutic development of this LIN28 inhibitor. The provided workflow and starting conditions offer a solid foundation for researchers to establish a robust and reliable analytical method. Further method validation according to ICH guidelines would be required for use in a regulated environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Enantioselective Synthesis of LI71

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed enantioselective synthesis of LI71, a potent small-molecule inhibitor of the LIN28/let-7 interaction. LI71 is chemically defined as 4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]-benzoic acid (CAS 1357248-83-9). The biological activity of LI71 is highly dependent on its specific stereochemistry; therefore, a robust method for synthesizing the desired (3aS,4R,9bR) enantiomer is critical. While the original synthesis by Wang et al. is not publicly detailed, this application note outlines a feasible and highly stereocontrolled synthetic route based on the well-established asymmetric Povarov reaction, a powerful tool for constructing chiral tetrahydroquinoline cores. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize LI71 for further biological and pharmacological studies.

Introduction

The LIN28 protein is an RNA-binding protein that plays a crucial role in pluripotency and development by inhibiting the biogenesis of the let-7 family of microRNAs. Dysregulation of the LIN28/let-7 pathway is implicated in various cancers, making LIN28 an attractive therapeutic target. LI71 has been identified as an inhibitor that binds to the cold-shock domain of LIN28, disrupting its interaction with let-7 precursors and restoring let-7 processing.